
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research.
Wirkmechanismus
The mechanism of action of ((2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid involves its binding to the allosteric site of mGluR5, leading to an enhancement of receptor activity. This results in increased signaling through the mGluR5 pathway, which has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid are primarily mediated through its interaction with mGluR5. This receptor is involved in various physiological processes including synaptic plasticity, learning and memory, and pain perception. Activation of mGluR5 has been shown to have both beneficial and detrimental effects depending on the context, and the effects of ((2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid may be similarly context-dependent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid in lab experiments is its specificity for mGluR5, which allows for targeted modulation of this receptor. However, one limitation is that its effects may be influenced by other factors such as the presence of other allosteric modulators or the state of the receptor.
Zukünftige Richtungen
For research on (((2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid include further investigation of its potential therapeutic applications in neurological disorders, as well as the development of new compounds based on its scaffold. Additionally, more research is needed to elucidate the context-dependent effects of mGluR5 modulation and the potential implications for drug development.
Wissenschaftliche Forschungsanwendungen
((2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological processes including learning and memory. ((2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid has also been shown to have potential applications in drug discovery, as it can serve as a scaffold for the development of new compounds with improved pharmacological properties.
Eigenschaften
IUPAC Name |
(2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)/t9-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTFDJIIOZOILN-KOLCDFICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376013 | |
| Record name | (4R)-4-[(3-Bromophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1049978-36-0 | |
| Record name | (4R)-4-[(3-Bromophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide](/img/structure/B1621443.png)

![5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic Acid](/img/structure/B1621445.png)
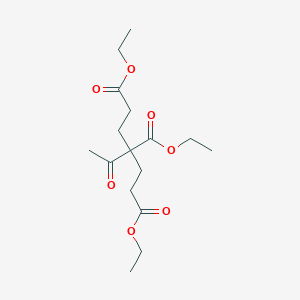

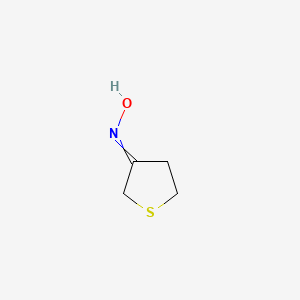
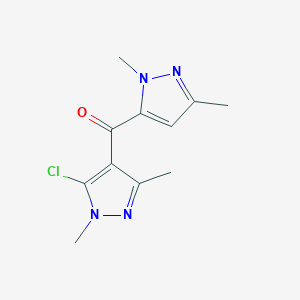
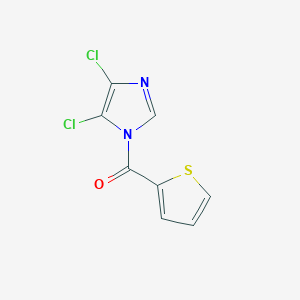
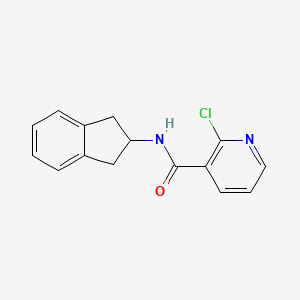
![2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile](/img/structure/B1621458.png)
![4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621460.png)
